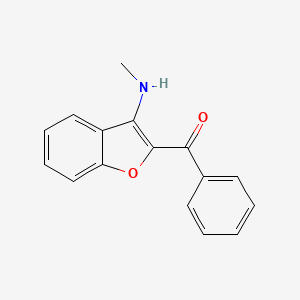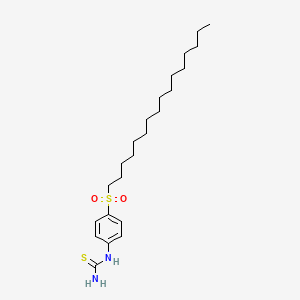
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is an organic compound characterized by the presence of a hexadecylsulfonyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea typically involves the reaction of 4-(hexadecylsulfonyl)aniline with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of 4-(Hexadecylsulfonyl)aniline: This intermediate is synthesized by reacting hexadecylsulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Formation of this compound: The prepared 4-(hexadecylsulfonyl)aniline is then reacted with thiourea in a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonyl and thiourea derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiourea groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dodecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a shorter alkyl chain.
1-(4-(Octadecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a longer alkyl chain.
1-(4-(Hexadecylsulfonyl)-phenyl)-2-urea: Similar structure but with a urea group instead of thiourea.
Uniqueness
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is unique due to its specific combination of a hexadecylsulfonyl group and a thiourea moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H40N2O2S2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4-hexadecylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C23H40N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29(26,27)22-18-16-21(17-19-22)25-23(24)28/h16-19H,2-15,20H2,1H3,(H3,24,25,28) |
InChI Key |
HCGOHCAOJSIHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
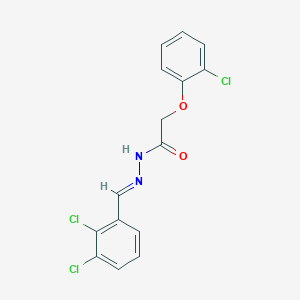

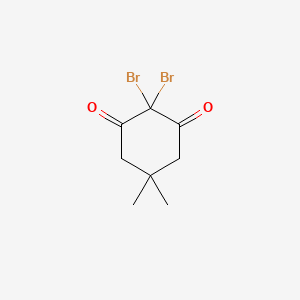
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
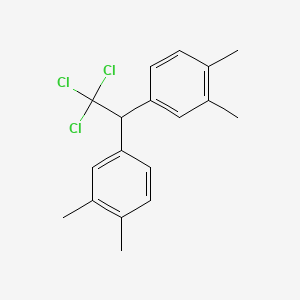
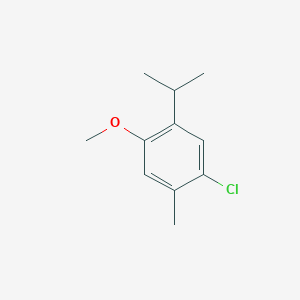
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)



![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
